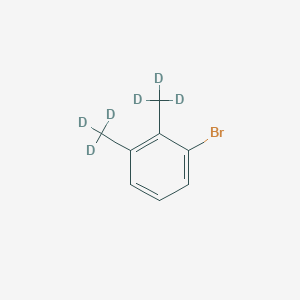
4-Ethoxy-2,5-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of ethoxy and difluoro substituents on a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,5-difluorobenzaldehyde typically involves the ethoxylation and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,5-difluorobenzaldehyde with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-Ethoxy-2,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-2,5-difluorobenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-2,5-difluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and difluoro groups influence its binding affinity and reactivity, making it a valuable compound in biochemical studies .
Comparación Con Compuestos Similares
- 2,5-Difluorobenzaldehyde
- 4-Ethoxybenzaldehyde
- 2,4-Difluorobenzaldehyde
Comparison: 4-Ethoxy-2,5-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
4-ethoxy-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3 |
Clave InChI |
CYQANVOIVQRLCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)










